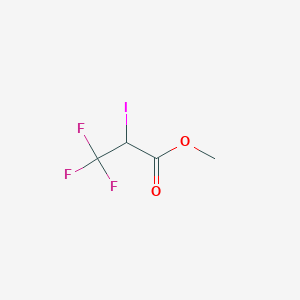
Methyl 3,3,3-trifluoro-2-iodopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3,3-trifluoro-2-iodopropanoate is an organic compound with the molecular formula C4H4F3IO2. It is a trifluoromethylated ester that contains both iodine and fluorine atoms, making it a unique and valuable compound in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,3,3-trifluoro-2-iodopropanoate can be synthesized through several methods. One common method involves the reaction of methyl 3,3,3-trifluoropropanoate with iodine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,3,3-trifluoro-2-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form methyl 3,3,3-trifluoropropanoate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) and potassium fluoride (KF) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Various trifluoromethylated esters.
Reduction: Methyl 3,3,3-trifluoropropanoate.
Oxidation: Trifluoromethylated carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 3,3,3-trifluoro-2-iodopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3,3,3-trifluoro-2-iodopropanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,3,3-trifluoropropanoate
- Methyl 3,3,3-trifluoro-2-oxopropanoate
- Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Uniqueness
Methyl 3,3,3-trifluoro-2-iodopropanoate is unique due to the presence of both iodine and fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form halogen bonds, making it valuable in various synthetic and research applications .
Propiedades
Número CAS |
666-93-3 |
|---|---|
Fórmula molecular |
C4H4F3IO2 |
Peso molecular |
267.97 g/mol |
Nombre IUPAC |
methyl 3,3,3-trifluoro-2-iodopropanoate |
InChI |
InChI=1S/C4H4F3IO2/c1-10-3(9)2(8)4(5,6)7/h2H,1H3 |
Clave InChI |
IORDRIVETCCBSG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


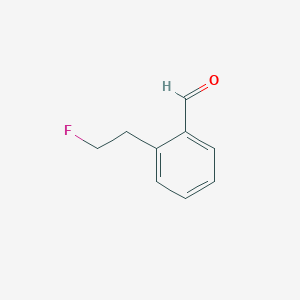
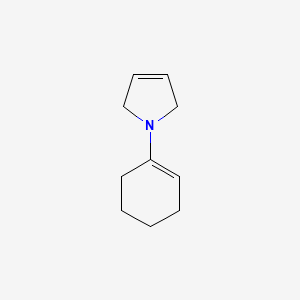
![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
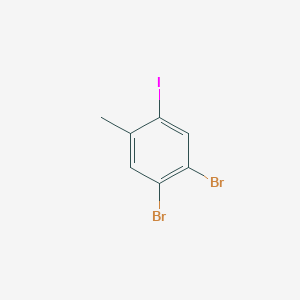
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)


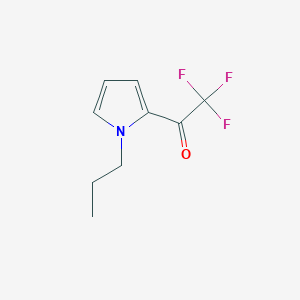


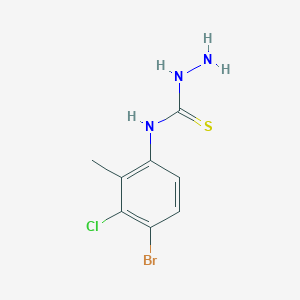
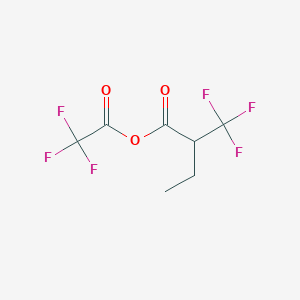
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
